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Compound of Interest

Compound Name: GR 64349

Cat. No.: B10855664

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of GR
64349, a potent and highly selective tachykinin NK2 receptor agonist. The information
presented herein is compiled from peer-reviewed scientific literature and is intended to serve as
a comprehensive resource for researchers and professionals in the field of drug discovery and
development.

Introduction

GR 64349, chemically identified as [Lys3,Gly8,-R-y-lactam-Leu®]-NKA(3-10), is a synthetic
peptide analogue of neurokinin A (NKA).[1][2][3] Its constrained conformation, achieved
through an R-y-lactam modification, confers a high degree of selectivity for the tachykinin NK2
receptor over the NK1 and NK3 receptor subtypes.[1] This selectivity makes GR 64349 a
valuable pharmacological tool for investigating the physiological and pathophysiological roles of
the NK2 receptor. Agonists of the NK2 receptor are of therapeutic interest for their potential to
modulate smooth muscle contraction, particularly in the context of bladder and bowel function.

[1]

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of GR 64349 at
human recombinant NK1 and NK2 receptors. The data is primarily derived from studies
conducted on Chinese Hamster Ovary (CHO) cells stably expressing these receptors.
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Table 1: Receptor Binding Affinity of GR 64349

L pKi (mean * . Selectivity
Receptor Radioligand Ki (nM)
SEM) (over NK1)
Human NK2 [12°1]-NKA 7.77 £0.10 17.0 ~1,300-fold
Human NK1 [3H]-septide <5 >10,000 -

ble 2: In Vi ional  GR 64346

PECso (mean * . Selectivity
Assay Receptor Efficacy

SEM) (over NK1)
Inositol-1-
Phosphate (IP-1)  Human NK2 9.10+£0.16 Full Agonist 1,400-fold
Accumulation
Human NK1 5.95+0.80 Full Agonist -
Intracellular
Calcium Human NK2 9.27 £ 0.26 Full Agonist 500-fold
Mobilization
Human NK1 6.55+0.16 Full Agonist -
Cyclic AMP
(CAMP) Human NK2 10.66 + 0.27 Full Agonist 900-fold
Synthesis
Human NK1 7.71+0.41 Full Agonist -

Table 3: In Vivo and Ex Vivo Potency of GR 64349

Preparation Species Parameter ECso (nM)

Rat Colon Rat Contraction 3.7

Human Detrusor )
Human Contraction 74
Muscle

Human Prostatic
Urethra

Human Contraction 150
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Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of GR 64349 for human NK1 and NK2
receptors.

Methodology:

o Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either human
NK1 or NK2 receptors are cultured. Protein expression is induced with sodium butyrate. The
cells are then harvested, and cell membranes are prepared by homogenization and
centrifugation.

e Binding Reaction (NK2): Membranes expressing NK2 receptors (6 u g/well ) are incubated
with 0.1 nM [*25]]-NKA and varying concentrations of GR 64349. The incubation is carried out
at 23°C for 3 hours.

» Binding Reaction (NK1): Membranes expressing NK1 receptors are incubated with a
radiolabeled NK1-selective ligand, such as [3H]-septide, and varying concentrations of GR
64349.

o Determination of Binding: Total binding is defined in the absence of a competing ligand
(DMSO vehicle), while non-specific binding is determined in the presence of a high
concentration (1 pM) of the unlabeled endogenous ligand (NKA for NK2).

o Data Analysis: The concentration of GR 64349 that inhibits 50% of specific radioligand
binding (ICso) is determined. The Ki value is then calculated using the Cheng-Prusoff
equation. The pKi is the negative logarithm of the Ki.
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Membrane Preparation

CHO Cells Expressing
NK1 or NK2 Receptors

:

Induce Protein Expression
(Sodium Butyrate)

:

Harvest Cells

:

Homogenize and Centrifuge

:

Isolated Cell Membranes

Bindin% Assay

Incubate Membranes with:
- Radioligand ([*2°1]-NKA or [3H]-septide)
- Varying [GR 64349]

Data Analysis
Controls:
- Total Binding (DMSO) Measure Bound Radioactivity
- Non-specific Binding (1uM NKA)

l

Determine ICso

:

Calculate Ki using
Cheng-Prusoff Equation

:

Calculate pKi (-logKi)

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Preparation

Seed CHO Cells Expressing
NK1 or NK2 Receptors

Functional Assays

Stimulate with Varying

[GR 64349]
. Calcium Mobilization Assay cAMP Synthesis Assay
[ R BT S22 (Load with Ca2* Dye) (with PDE Inhibitor)

Data Analysis

> Measure Downstream Signal .
(IP-1, Fluorescence, or cCAMP)

'

Determine ECso

l

Calculate pECso (-logECso)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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